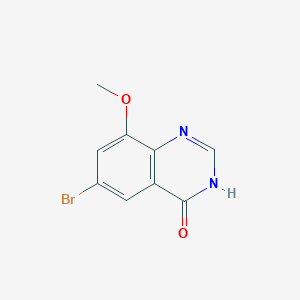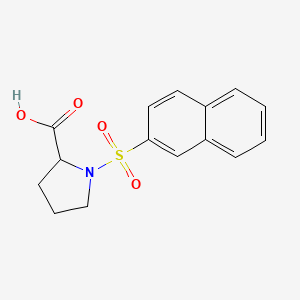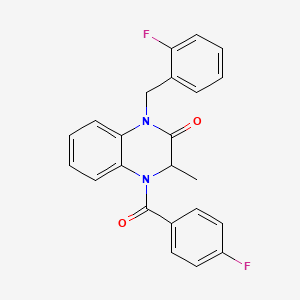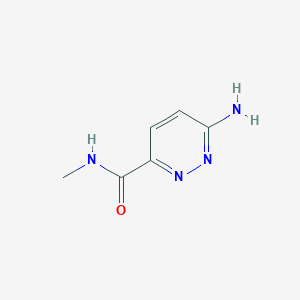
4(3H)-Quinazolinone, 6-bromo-8-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-8-methoxy- is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.071. The purity is usually 95%.
BenchChem offers high-quality 4(3H)-Quinazolinone, 6-bromo-8-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3H)-Quinazolinone, 6-bromo-8-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
Quinazolinone derivatives, including 4(3H)-Quinazolinone, 6-bromo-8-methoxy-, have been extensively explored for their medicinal properties. These compounds exhibit a range of biological activities, which makes them valuable in the development of new therapeutic agents. The structural diversity of quinazolinone derivatives enables their application in targeting various diseases, notably cancer. Researchers have highlighted the role of quinazolinones in inhibiting key biological targets involved in cancer progression, such as epidermal growth factor receptors (EGFR) and various kinases. This inhibition mechanism is crucial for developing novel anticancer drugs with improved efficacy and specificity. Moreover, the exploration of quinazolinone compounds in treating other conditions, including microbial infections and neurological disorders, underscores their significance in medicinal chemistry (Demeunynck & Baussanne, 2013) (Tiwary et al., 2016) (Ravez et al., 2015).
Optoelectronic Applications
Beyond pharmacology, quinazolinone derivatives are also prominent in optoelectronics. These compounds are integral to developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electronic and luminescent properties of quinazolinones, when incorporated into π-extended conjugated systems, make them suitable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential for creating materials for nonlinear optical applications and colorimetric pH sensors further demonstrates the versatility of quinazolinone-based compounds in the field of material science (Lipunova et al., 2018).
Drug Discovery and Development
The quinazolinone scaffold is a cornerstone in drug discovery, offering a framework for developing new therapeutic agents. Its adaptability for modifications allows for the synthesis of compounds with targeted biological activities. Recent studies have focused on creating quinazolinone derivatives that can act as effective anticancer agents by modulating the expression of genes and proteins involved in tumor growth and metastasis. The exploration of these derivatives in drug discovery programs highlights their potential in creating more effective and safer therapeutic options (Moorthy et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVBVMREUQUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)

![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)

![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)
